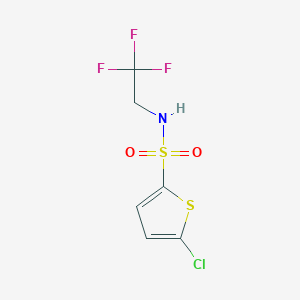

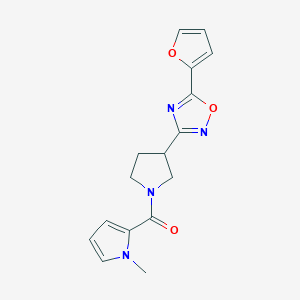

![molecular formula C12H10FN3O3S B2869007 N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851979-02-7](/img/structure/B2869007.png)

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

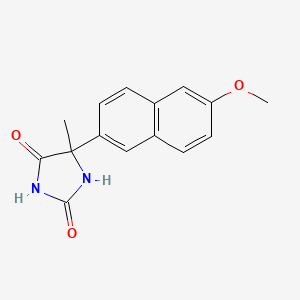

The compound “N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazolyl group, a dihydro-1,4-dioxine group, and a carbohydrazide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Based on its functional groups, this compound is likely to be solid at room temperature, and it may have moderate to high solubility in polar solvents .科学的研究の応用

Anti-inflammatory Applications

The benzothiazole derivatives have been studied for their anti-inflammatory properties. Compounds with the benzothiazole moiety, similar to the one , have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These compounds could potentially be used to develop new anti-inflammatory drugs that are more effective and have fewer side effects than current medications.

Anticancer Potential

Benzothiazole derivatives have also been explored for their anticancer activities. Research indicates that these compounds can exhibit high activity against various human cancer cell lines, including MCF-7 and DU145 . The presence of the fluorobenzo[d]thiazol moiety could contribute to the compound’s ability to inhibit cancer cell growth, making it a candidate for further investigation in cancer therapy.

Analgesic Effects

Studies have demonstrated that certain benzothiazole derivatives possess significant analgesic properties . This suggests that our compound of interest could be researched further as a potential analgesic agent, providing a new avenue for pain management.

Antifungal Activity

The antifungal properties of benzothiazole derivatives have been evaluated, with some compounds showing moderate to good activity against various fungal strains . This indicates a potential application of the compound in the development of new antifungal agents, which could be particularly useful given the rising resistance to existing antifungal drugs.

COX Enzyme Inhibition

The compound has been found to exhibit weak COX-1 inhibitory activity, which is an important target for the treatment of pain and inflammation . This suggests that it could be optimized further to enhance its efficacy as a COX inhibitor.

Molecular Docking Studies

Molecular docking studies have been used to predict the interaction of benzothiazole derivatives with biological targets . These studies can provide insights into the binding efficiency and specificity of the compound, which is crucial for drug design and development.

作用機序

Target of Action

The primary targets of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. The downstream effect of this is a reduction in inflammation, as prostaglandins are key mediators of this process.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. It has been shown to have potent anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

特性

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3S/c13-7-2-1-3-9-10(7)14-12(20-9)16-15-11(17)8-6-18-4-5-19-8/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJANWWKIDMVJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2868940.png)

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

![8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868946.png)